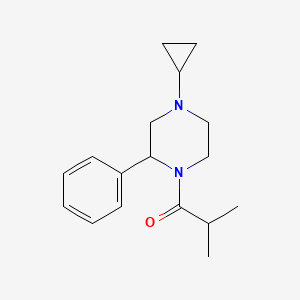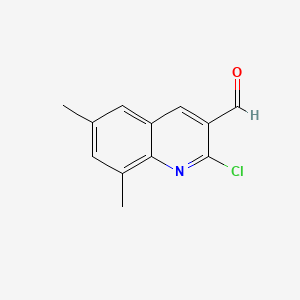
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H10ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
准备方法
The synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde typically involves the reaction of 2-chloro-6,8-dimethylquinoline with a formylating agent. Commonly used formylating agents include Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride and dimethylformamide . The reaction is carried out under controlled conditions to ensure the selective formation of the carbaldehyde group at the 3-position of the quinoline ring.
化学反应分析
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
科学研究应用
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Material Science: It serves as a building block for the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
相似化合物的比较
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde can be compared with other similar compounds such as:
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and biological activity.
2-Chloro-6,8-dimethylquinoline-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, affecting its chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
属性
CAS 编号 |
73568-31-7 |
|---|---|
分子式 |
C6H9N3O2S |
分子量 |
187.22 g/mol |
IUPAC 名称 |
5-amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-8-4(10)3(7)5(12)9(2)6(8)11/h3H,7H2,1-2H3 |
InChI 键 |
CAMGETFHWUKWEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=O)C |
规范 SMILES |
CN1C(=O)C(C(=S)N(C1=O)C)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


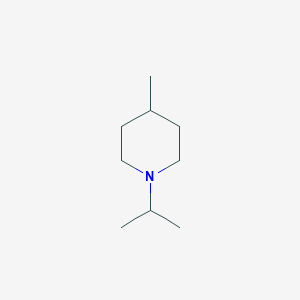
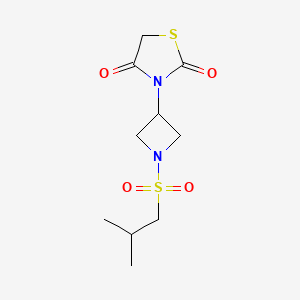
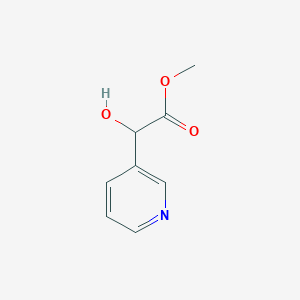
![tert-butyl(5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B2807838.png)
![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
![4-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B2807841.png)
![N-(3,4-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2807842.png)
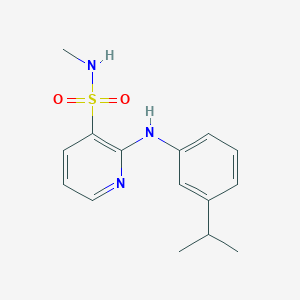
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
![N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807845.png)
![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)

![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
